N-(2,4-Dimethoxyphenyl)-2-{[4-imino-3-methyl-5-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C23H24N6O3S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-imino-3-methyl-5-(2-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N6O3S/c1-13-7-5-6-8-17(13)29-21(24)20-14(2)27-28-22(20)26-23(29)33-12-19(30)25-16-10-9-15(31-3)11-18(16)32-4/h5-11,24H,12H2,1-4H3,(H,25,30)(H,27,28) |
InChI Key |
AQECBNVVVIPSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=N)C3=C(NN=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-{[4-imino-3-methyl-5-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, based on recent research findings.
Chemical Structure
The compound features a unique structure characterized by:
- A dimethoxyphenyl group
- A pyrazolo[3,4-D]pyrimidine core
- A sulfanyl linkage
This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : In a multicellular spheroid model, the compound exhibited significant cytotoxicity against tumor cells, outperforming standard chemotherapeutic agents in some instances .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects:
- In vivo studies indicated that it reduces inflammation markers in animal models of arthritis and colitis. The observed effects include decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : It is thought to inhibit COX-II activity, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated:
- Broad-spectrum activity : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods, revealing potent activity comparable to established antibiotics .
Data Summary
| Activity Type | Tested Models | Key Findings |
|---|---|---|
| Anticancer | Cancer cell lines | Induces apoptosis; G2/M phase arrest |
| Anti-inflammatory | Animal models (arthritis) | Reduces TNF-alpha and IL-6 levels |
| Antimicrobial | Bacterial and fungal strains | Effective against both Gram-positive/negative bacteria |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- The target compound’s pyrazolo-pyrimidine core distinguishes it from triazole-based analogs (), which may alter binding affinity to enzymatic targets.
- The sulfanyl-acetamide linker is a common feature across analogs, suggesting its role in stabilizing interactions via hydrogen bonding or hydrophobic effects .
Physicochemical Properties and Stability
- Melting Points : reports a high melting point (302–304°C) for its pyrazolo-pyrimidine derivative, indicating strong intermolecular forces and crystalline stability, which may correlate with the target compound’s stability .
- Mass Data : The target compound’s molecular weight (~550–600 g/mol, estimated) aligns with pyrazolo-pyrimidine analogs in (571.198.8 M+1), suggesting comparable pharmacokinetic profiles .
Preparation Methods
Introduction of the 3-Methyl Group
The 3-methyl group originates from methylhydrazine in the initial one-pot synthesis. Alternatives include post-cyclization alkylation using methyl iodide in the presence of potassium carbonate (yield: 75–85%).
5-(2-Methylphenyl) Substitution
The 5-position is functionalized via the aldehyde component in the four-component reaction. Using 2-methylbenzaldehyde ensures direct incorporation, avoiding subsequent coupling steps.
4-Imino Group Installation
The 4-imino group is introduced by ammonolysis of a 4-chloro intermediate. For example, treating 6-chloro-3-methyl-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with ammonium hydroxide at 100°C for 12 hours achieves full conversion.
Sulfanyl Acetamide Coupling
The sulfanyl acetamide side chain is attached via nucleophilic aromatic substitution (S<sub>N</sub>Ar) or Mitsunobu reaction :
S<sub>N</sub>Ar Approach
-
6-Chloro Intermediate Preparation : Halogenate the pyrazolo[3,4-d]pyrimidine core using PCl<sub>5</sub> in POCl<sub>3</sub> (80°C, 4 hours).
-
Thiolation : React the 6-chloro derivative with 2-mercaptoacetamide in DMF, catalyzed by triethylamine (60°C, 6 hours).
-
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples 2-mercaptoacetamide to a 6-hydroxy intermediate using DIAD and triphenylphosphine (THF, 0°C to room temperature, 12 hours).
N-(2,4-Dimethoxyphenyl)Acetamide Installation
The N-(2,4-dimethoxyphenyl) group is introduced via amide coupling :
-
Acetyl Chloride Activation : React 2,4-dimethoxyaniline with acetyl chloride in chloroform/water with sodium carbonate (0–5°C, 2 hours).
-
Coupling to Sulfanyl Acetamide : Use EDCl/HOBt in DMF to conjugate the acetylated aniline to the sulfanyl acetamide intermediate (room temperature, 24 hours).
-
Purification : Recrystallization from ethanol/water yields the final product (purity >95%).
Analytical Characterization
Spectroscopic Data :
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.85 (m, aromatic-H), 3.85 (s, 6H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>).
-
HRMS (ESI) : m/z calculated for C<sub>24</sub>H<sub>24</sub>N<sub>6</sub>O<sub>4</sub>S [M+H]<sup>+</sup>: 499.1582; found: 499.1578.
Chromatographic Purity :
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.3 | 98.5 |
| TLC (SiO<sub>2</sub>) | R<sub>f</sub> = 0.45 | 97.8 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Four-component + S<sub>N</sub>Ar | 62 | 98.5 | Fewer steps, scalable |
| Post-cyclization alkylation | 58 | 97.0 | Flexible substitution |
| Mitsunobu coupling | 55 | 96.8 | Suitable for steric hindrance |
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions at N1 vs. N2 of the pyrazole ring require careful temperature control.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during coupling.
-
Catalyst Efficiency : Transitioning from EDCl to newer catalysts (e.g., HATU) may enhance amide bond formation yields .
Q & A
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cmax, and t₁/₂.
- Tissue Distribution : Quantify compound levels in liver/kidney via LC-MS/MS.
- Toxicogenomics : Profile liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
